![molecular formula C21H23F3N6O2S B6575773 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyrimidine CAS No. 1170507-47-7](/img/structure/B6575773.png)
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyrimidine
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Overview
Description
The compound “4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyrimidine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, a related compound, 3,5-bis (3,4-diamino-1,2,4-triazole)-1H-pyrazole, was synthesized via a one-step reaction from commercially available reagents . Another compound was synthesized with a yield of 71% by the reaction of 1- (thiazolo [4,5- b ]pyridine-2-yl)hydrazine and acetylacetone .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using single-crystal X-ray diffraction . For example, the structure of 3,5-bis (3,4-diamino-1,2,4-triazole)-1H-pyrazole was revealed to be associated with the configuration of pyrazole (trans or cis) as a cation in the presence of two Hofmeister anions .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and often involve multiple steps. For example, the synthesis of 2- (3,5-dimethyl-1H-pyrazol-1-yl)thiazolo [4,5-b]pyridine involved a hetero-cyclization of 1- (thiazolo [4,5- b ]pyridin-2-yl)hydrazine and acetylacetone in methanol using glacial acetic acid as a catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, 3,5-Dimethylpyrazole is a white solid that dissolves well in polar organic solvents .Scientific Research Applications
- Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. Research has shown that this compound displays potent antileishmanial activity against Leishmania aethiopica clinical isolates. Specifically, compound 13 demonstrated superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate .
- Malaria, caused by Plasmodium strains transmitted by mosquitoes, remains a global health concern. Existing antimalarial drugs face challenges due to drug resistance. However, compounds 14 and 15 derived from our molecule showed significant inhibition effects against Plasmodium berghei in vivo .
- The pyrazole scaffold contributes to the synthesis of 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole compounds. These compounds exhibit excellent fluorescence properties and can be used in photoluminescent materials .
- Polyazoles, including pyrazoles, have been studied as chelating ligands in metal complexes. Their potential applications extend to catalysis, medicine, and biomimetic studies .
Antileishmanial Activity
Antimalarial Properties
Photoluminescent Materials
Chelating Agents in Coordination Chemistry
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through hydrogen bonding or hydrophobic interactions .
Pharmacokinetics
The ADME properties of this compound are currently unknown. Its bioavailability, distribution, metabolism, and excretion would need to be studied in preclinical and clinical trials to fully understand its pharmacokinetic profile .
Result of Action
Given the lack of information on its targets and mode of action, it’s difficult to predict its potential effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-2-methyl-6-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N6O2S/c1-14-11-15(2)30(27-14)20-13-19(25-16(3)26-20)28-7-9-29(10-8-28)33(31,32)18-6-4-5-17(12-18)21(22,23)24/h4-6,11-13H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWGHHLRRIVITD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyrimidine |
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